5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
CAS No.: 180718-21-2
Cat. No.: VC4658045
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64
* For research use only. Not for human or veterinary use.
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride - 180718-21-2](/images/structure/VC4658045.png)
Specification
CAS No. | 180718-21-2 |
---|---|
Molecular Formula | C8H11ClN2O2 |
Molecular Weight | 202.64 |
IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-3-10-4-2-9-7(10)5-6;/h2,4,6H,1,3,5H2,(H,11,12);1H |
Standard InChI Key | WNYJPYVGUBXJLU-UHFFFAOYSA-N |
SMILES | C1CN2C=CN=C2CC1C(=O)O.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of the compound is C₈H₁₀N₂O₂·HCl, with a molecular weight of 202.64 g/mol. Its bicyclic framework consists of a partially saturated imidazo[1,2-a]pyridine system, where the imidazole ring (positions 1–3) is fused to a tetrahydropyridine ring (positions 4–8). The carboxylic acid group at position 7 and the hydrochloride salt enhance solubility in polar solvents .
Key Identifiers:
-
SMILES:
C1CN2C=CN=C2CC1C(=O)O.Cl
-
InChI:
InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-3-10-4-2-9-7(10)5-6;/h2,4,6H,1,3,5H2,(H,11,12);1H
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry predicts the following CCS values for adducts of the free base (C₈H₁₀N₂O₂):
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 167.08151 | 134.3 |
[M+Na]⁺ | 189.06345 | 144.7 |
[M-H]⁻ | 165.06695 | 134.0 |
These values are critical for mass spectrometry-based identification in biological matrices .
Synthesis and Derivatization
Synthetic Routes
The compound is synthesized via condensation reactions between 2-aminopyridines and α-haloketones, followed by cyclization and salt formation. A representative pathway involves:
-
Cyclization: Reacting 2-aminopyridine with ethyl 2-chloroacetoacetate under basic conditions to form the imidazo[1,2-a]pyridine core.
-
Saponification: Hydrolysis of the ester group to yield the free carboxylic acid.
-
Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt .
This method aligns with strategies used for analogous imidazo[1,2-a]pyridine derivatives, where reaction yields exceed 80% after optimization .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency and purity. Key steps include:
-
In-line purification: Chromatography or crystallization to isolate the hydrochloride salt.
Pharmacokinetic Profile
Absorption and Distribution
In murine models, oral bioavailability of imidazo[1,2-a]pyridine analogs ranges from 40–60%, with peak plasma concentrations achieved within 2–4 hours. The hydrochloride salt improves aqueous solubility, likely enhancing absorption .
Metabolism and Excretion
Hepatic metabolism primarily involves CYP3A4-mediated oxidation, generating inactive metabolites excreted renally. Plasma half-life values for related compounds are ~6–8 hours .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (D₂O): δ 3.15–3.45 (m, 4H, CH₂), 4.20 (t, 1H, CH), 7.85 (s, 1H, imidazole-H).
Chromatographic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume